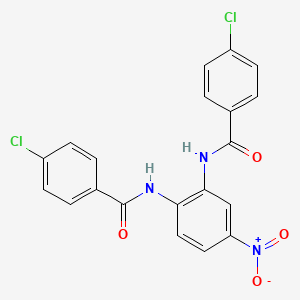
N,N'-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide)
Übersicht
Beschreibung
N,N'-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide), commonly referred to as NCBC, is a chemical compound that has garnered significant attention in the scientific community for its potential applications in research. NCBC is a derivative of 4-chlorobenzamide and is synthesized through a multi-step process involving nitration, reduction, and condensation reactions.
Wirkmechanismus
NCBC inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from carrying out its normal function of repairing DNA damage, leading to cell death in cancer cells. The exact mechanism of action of NCBC in neurodegenerative diseases is still being investigated, but it is thought to involve the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
NCBC has been shown to have both biochemical and physiological effects. Biochemically, NCBC inhibits the activity of PARP, leading to decreased DNA repair and increased cell death in cancer cells. Physiologically, NCBC has been shown to improve cognitive function in animal models of Alzheimer's disease, possibly through its regulation of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NCBC in lab experiments is its specificity for PARP inhibition. This allows for targeted inhibition of PARP activity without affecting other cellular processes. However, one limitation of using NCBC is its potential toxicity, as it has been shown to induce liver damage in animal models. Additionally, NCBC is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research involving NCBC. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, more research is needed to understand the role of PARP inhibition in neurodegenerative diseases and to determine whether NCBC or other PARP inhibitors could be effective treatments for these conditions. Finally, more research is needed to fully understand the safety and toxicity of NCBC in both animal models and humans.
Wissenschaftliche Forschungsanwendungen
NCBC has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. For example, NCBC has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition can be useful in cancer research, as cancer cells are often highly dependent on PARP for their survival. Additionally, NCBC has been used in studies investigating the role of PARP in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[(4-chlorobenzoyl)amino]-4-nitrophenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O4/c21-14-5-1-12(2-6-14)19(26)23-17-10-9-16(25(28)29)11-18(17)24-20(27)13-3-7-15(22)8-4-13/h1-11H,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXSHFMWYLPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-(4-fluorophenyl)-1-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4332555.png)
![1-(1,3-benzodioxol-5-yl)-N-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}methanamine](/img/structure/B4332559.png)
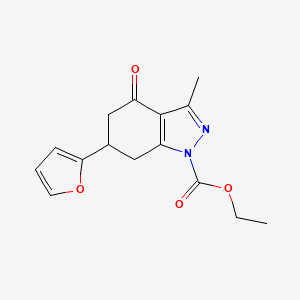
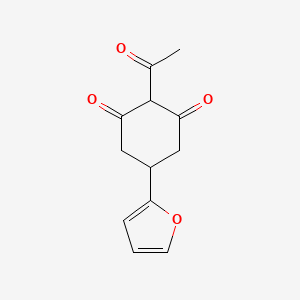
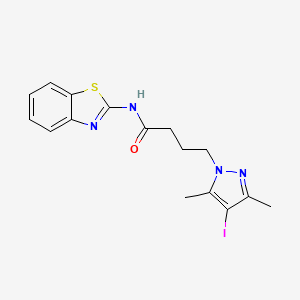

![N-(4-ethoxyphenyl)-N'-[4-(morpholin-4-ylmethyl)benzyl]ethanediamide](/img/structure/B4332590.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332597.png)
![1-(benzylthio)-3-piperidin-1-yl-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B4332604.png)
![methyl (3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate](/img/structure/B4332619.png)
![9-chloro-N,N-dimethyl[1,2,5]thiadiazolo[3,4-f]quinoline-8-carboxamide](/img/structure/B4332632.png)
![2-amino-4,4-bis[(2-hydroxyethyl)thio]-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4332637.png)
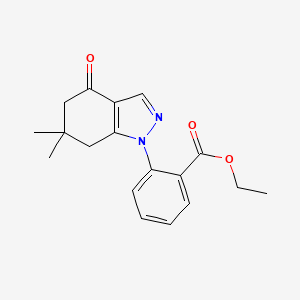
![ethyl 4-[5-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-2-furyl]benzoate](/img/structure/B4332657.png)